N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Phosphodiesterase 3 Cardiotonic Structure-Activity Relationship

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1232792-69-6, C₁₉H₁₄ClN₅O₂, MW 379.8 g/mol) is a synthetic small molecule combining a 1H-benzimidazole moiety with a 6-oxopyridazin-1(6H)-yl fragment via an acetamide linker, with a 4-chlorophenyl substituent at position 3 of the pyridazinone ring. It belongs to the broader class of benzimidazole-pyridazinone hybrids, a scaffold historically explored for phosphodiesterase (PDE) inhibition and positive inotropic activity.

Molecular Formula C19H14ClN5O2
Molecular Weight 379.8 g/mol
Cat. No. B4512237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC19H14ClN5O2
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H14ClN5O2/c20-13-7-5-12(6-8-13)14-9-10-18(27)25(24-14)11-17(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-10H,11H2,(H2,21,22,23,26)
InChIKeyJNDGDQICOAHTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide – Core Structural Profile for Informed Procurement


N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1232792-69-6, C₁₉H₁₄ClN₅O₂, MW 379.8 g/mol) is a synthetic small molecule combining a 1H-benzimidazole moiety with a 6-oxopyridazin-1(6H)-yl fragment via an acetamide linker, with a 4-chlorophenyl substituent at position 3 of the pyridazinone ring . It belongs to the broader class of benzimidazole-pyridazinone hybrids, a scaffold historically explored for phosphodiesterase (PDE) inhibition and positive inotropic activity [1]. The presence of the chlorine substituent and the methylene carbonyl bridge distinguishes it from earlier benzimidazolo-pyridazinones such as meribendan, where the heterocycles are directly linked [1].

Pathway Research
PDE3 enzyme inhibition studies and SAR exploration
Structural Distinction
Acetamide linker and 4-chlorophenyl group differentiate from direct-linked analogs
Procurement Context
Research tool compound with documented analytical identity for reproducible studies

Why N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Cannot Be Replaced by Close-In Analogs


Generic interchange with simpler 3-phenyl or 3-methoxyphenyl analogs is scientifically unjustified because even single-atom modifications on the pyridazinone C3-aryl ring profoundly alter electronic distribution and target-fit. For instance, the unsubstituted phenyl counterpart (N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, MW 345.36 g/mol) lacks the chlorine-induced dipole moment and steric volume, which in related PDE3-inhibitor series accounts for 5- to 10-fold shifts in IC₅₀ [1]. Similarly, the 4-methoxyphenyl variant introduces metabolic liabilities not present in the chloro compound. Therefore, selecting the specific 4-chlorophenyl derivative is essential when biological target engagement or pharmacokinetic profile depends on the precise hydrophobic and electronic signature conferred by the chlorine atom.

4-Chlorophenyl group
vs.
Unsubstituted phenyl: distinct electronic and steric profile may shift PDE3 target fit and assay response
Acetamide linker (3 rotatable bonds)
vs.
Direct-linked scaffold (0 rotatable bonds): conformational flexibility difference may alter selectivity profiles
4-Chlorophenyl compound
vs.
4-Methoxyphenyl analog: methoxy group may introduce oxidative metabolic liabilities not present in chloro compound

Quantitative Differentiation Evidence for N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide


Chlorine Substitution Drives >5-Fold Potency Gains Over Unsubstituted Phenyl in Related Benzimidazole-Pyridazinone PDE3 Inhibitors

In the structurally congruent benzimidazolo-pyridazinone series reported by Jonas et al., the introduction of a chlorine substituent on the pendant aryl ring elevated PDE3 inhibitory potency by 5- to 10-fold compared to the unsubstituted phenyl congener [1]. While direct IC₅₀ data for the 4-chlorophenyl acetamide derivative are not yet publicly available, the SAR slope observed across 18 analogs in that study establishes a robust class-level inference that the 4-chlorophenyl moiety confers a quantitatively meaningful affinity advantage over hydrogen at the same position.

Chlorine Substitution: PDE3 Potency Gain
Class-level inference
~5–10×
Reported class-level improvement over unsubstituted phenyl in PDE3 assays
Compound-specific IC₅₀ not yet public; trend from congeneric series
Phosphodiesterase 3 Cardiotonic Structure-Activity Relationship

Acetamide Linker Differentiates Conformational Flexibility and Target Selectivity from Direct-Linked Benzimidazolo-Pyridazinones

Unlike meribendan and its direct-linked benzimidazolo-pyridazinone analogs, the target compound features an acetamide (methylene carbonyl) spacer that increases rotational degrees of freedom between the benzimidazole and pyridazinone pharmacophores [1]. In comparable kinase/inhibitor pairs, such linker elongation has been shown to re-vector the benzimidazole NH hydrogen-bond donor, altering target selectivity profiles by up to 100-fold [2]. Although selectivity data for the exact compound are not public, the chemical topology alone precludes functional interchange with direct-linked congeners.

Acetamide Linker: Conformational Flexibility
Class-level inference
3 vs. 0
Rotatable bonds enable exploration of selectivity pockets vs. rigid direct-linked meribendan
Selectivity advantage inferred from kinase linker studies; compound-specific data lacking
Conformational Analysis Linker Optimization Selectivity

Verified Chemical Identity and Purity Provide Reproducible Procurement Baseline Absent from Research-Only Analog Sources

The compound's molecular formula (C₁₉H₁₄ClN₅O₂), exact mass (379.0795 Da), and SMILES string [O=C(Cn1nc(-c2ccc(Cl)cc2)ccc1=O)Nc1nc2ccccc2[nH]1] are unambiguously documented in the Chemsrc database, enabling verification by LC-MS or ¹H NMR . In contrast, many close-in analogs (e.g., N-(1H-benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide) are exclusively distributed through research-chemical platforms with minimal analytical characterization, introducing batch-to-batch variability that can compromise dose-response reproducibility.

Analytical Documentation
Data to verify
Well-characterized vs. limited
Reduces in-house re-characterization burden and supports reproducibility
Vendor-dependent verification; cross-check analytical certificates
Quality Control Reproducibility Chemical Identity

High-Confidence Research and Industrial Application Scenarios for N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide


Phosphodiesterase 3 (PDE3) Hit-to-Lead Optimization

The inferred 5- to 10-fold potency enhancement conferred by the 4-chlorophenyl group over unsubstituted phenyl makes this compound a rational starting point for PDE3 inhibitor lead optimization [1]. Teams can use it directly to benchmark new analogs without needing to synthesize the des-chloro version first, saving iterative synthetic cost.

Selectivity Profiling in Kinase/Pseudo-Kinase Panels

The three-rotatable-bond acetamide linker distinguishes this molecule from rigid benzimidazolo-pyridazinones and allows exploration of selectivity pockets [2]. It is suitable for broad kinase profiling panels where conformational flexibility is hypothesized to overcome steric clashes found with direct-linked scaffolds.

Calcium-Sensitizing Positive Inotrope Discovery

Given the established cardiac activity of benzimidazole-pyridazinones, this compound can be screened in isolated cardiomyocyte or Langendorff heart models to evaluate calcium-sensitizing effects without the confounding influence of a direct benzimidazole-pyridazinone bond that dominated earlier clinical candidates [1].

Reproducible In Vitro Pharmacology Reference Standard

The availability of comprehensive analytical characterization (CAS, SMILES, MW) ensures that every batch can be verified before use, making the compound an ideal internal reference standard for inter-laboratory reproducibility studies .

Application
Selection Property
Validation Focus
PDE3 inhibitor lead optimization research
4-Chlorophenyl scaffold with reported class-level affinity trend
PDE3 enzyme assay benchmarking against des-chloro analogs
Kinase selectivity profiling studies
Acetamide linker conformational flexibility (3 rotatable bonds)
Broad panel selectivity screening vs. direct-linked scaffolds
Cardiac muscle function research (calcium handling models)
Benzimidazole-pyridazinone hybrid core
Isolated cardiomyocyte contractility and calcium transient endpoints
In vitro pharmacology reference compound for reproducibility studies
Documented analytical identity (CAS, SMILES, MW)
Batch verification and cross-laboratory reproducibility
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